![molecular formula C20H20N2OS B5686245 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, commonly known as DMTT, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a white crystalline powder with a molecular weight of 357.47 g/mol. It is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Mechanism of Action
The exact mechanism of action of DMTT is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. DMTT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
DMTT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DMTT can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the production of inflammatory cytokines and oxidative stress markers. In animal studies, DMTT has been shown to reduce inflammation and tissue damage in models of multiple sclerosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using DMTT in laboratory experiments is its relatively low toxicity and high solubility in organic solvents. This allows for easy preparation of DMTT solutions for use in various assays. However, one limitation of using DMTT is its relatively high cost compared to other commonly used anti-inflammatory agents.
Future Directions
There are several potential future directions for research on DMTT. One area of interest is the development of novel DMTT derivatives with improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of the potential use of DMTT in the treatment of other inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DMTT and its potential interactions with other drugs.
Synthesis Methods
DMTT can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenyl isothiocyanate with 2-aminothiophenol, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained through purification via recrystallization.
Scientific Research Applications
DMTT has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has been studied as a potential therapeutic agent for the treatment of multiple sclerosis, rheumatoid arthritis, and cancer. DMTT has also been found to possess antioxidant properties and has been investigated for its potential use in the prevention of oxidative stress-related diseases.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-10-17(12-15(14)2)18-13-24-20(21-18)22-19(23)11-9-16-6-4-3-5-7-16/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZBXRIAZZZOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
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